molecular formula C6H10N2O4S B12861964 ((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid

((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid

Cat. No.: B12861964
M. Wt: 206.22 g/mol
InChI Key: YELHUNJTNNIWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid typically involves the reaction of 4,5-dimethylisoxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary depending on the specific bioactive molecule synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable building block in the synthesis of various bioactive molecules and materials.

Properties

Molecular Formula

C6H10N2O4S

Molecular Weight

206.22 g/mol

IUPAC Name

[(4,5-dimethyl-1,2-oxazol-3-yl)amino]methanesulfonic acid

InChI

InChI=1S/C6H10N2O4S/c1-4-5(2)12-8-6(4)7-3-13(9,10)11/h3H2,1-2H3,(H,7,8)(H,9,10,11)

InChI Key

YELHUNJTNNIWHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1NCS(=O)(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.